pyridine;trichlorogold

Thermal Stability Gold(III) Complex Integrity Procurement Handling

Pyridine;trichlorogold (CAS 14911-01-4), systematically named trichloro(pyridine)gold(III) or AuCl₃(py), is a square-planar gold(III) coordination complex in which the gold centre is ligated by three chloride ions and one pyridine molecule. It belongs to the class of neutral, molecular gold(III) halide adducts of general formula LAuX₃ (L = neutral nitrogen donor, X = halide).

Molecular Formula C5H5AuCl3N
Molecular Weight 382.42 g/mol
Cat. No. B12062988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridine;trichlorogold
Molecular FormulaC5H5AuCl3N
Molecular Weight382.42 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.Cl[Au](Cl)Cl
InChIInChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3
InChIKeyTYJJOEBQRJABJG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichloro(pyridine)gold(III) – What Researchers and Buyers Need to Know Before Selecting a Gold(III) Source


Pyridine;trichlorogold (CAS 14911-01-4), systematically named trichloro(pyridine)gold(III) or AuCl₃(py), is a square-planar gold(III) coordination complex in which the gold centre is ligated by three chloride ions and one pyridine molecule [1]. It belongs to the class of neutral, molecular gold(III) halide adducts of general formula LAuX₃ (L = neutral nitrogen donor, X = halide). Unlike the widely used inorganic salt AuCl₃, which exists as a hygroscopic, dimeric solid, AuCl₃(py) is a discrete, well-defined monomeric species that can be isolated as a pale yellow to orange crystalline powder with a melting range of 232–240 °C [2]. Its molecular nature, crystallographically verified structure, and solubility in polar organic solvents make it a strategically distinct entry into gold(III) chemistry and catalysis.

Why AuCl₃ or Other Gold(III) Salts Cannot Simply Replace Trichloro(pyridine)gold(III)


Although AuCl₃, NaAuCl₄, and other simple gold(III) salts are cheaper and more widely available, substituting them for AuCl₃(py) without careful evaluation can compromise experimental reproducibility. AuCl₃ is strongly hygroscopic, begins to decompose at ~160 °C, and in solution undergoes rapid hydrolysis and ligand redistribution, generating mixtures of [AuCl₄]⁻, [AuCl₃(OH)]⁻, and aquated species [1]. In contrast, AuCl₃(py) is a kinetically stabilized, monomeric entity with a precisely known solid-state structure and a well-characterised ligand-substitution profile [2]. These differences become critical in applications where defined coordination geometry, predictable ligand lability, or solubility in non-aqueous media governs catalytic turnover, electrochemical behaviour, or deposition quality. The following quantitative evidence details exactly where AuCl₃(py) diverges from its closest competitors in ways that are meaningful for procurement and experimental design.

Quantitative Differentiation of Trichloro(pyridine)gold(III) from Closest Analogs – Evidence-Based Comparison


Thermal Integrity: AuCl₃(py) Remains Intact Above 195 °C Where AuCl₃ Already Decomposes

Thermogravimetric and preparative data demonstrate that AuCl₃(py) survives temperatures at which anhydrous AuCl₃ undergoes irreversible decomposition. The compound [Hpy][AuCl₄] decomposes above 195 °C to release HCl, yielding intact AuCl₃·py as the sole gold-containing product [1]. In contrast, anhydrous AuCl₃ begins to lose chlorine and decompose to AuCl at approximately 160 °C, with further degradation above 254 °C [2]. This ~35 °C window of superior thermal persistence is critical for vapor-phase deposition, melt processing, and reactions conducted at elevated temperatures without cryogenic controls.

Thermal Stability Gold(III) Complex Integrity Procurement Handling

Crystallographically Precise Monomer vs. Amorphous Dimer: AuCl₃(py) Offers Quality Control and Mechanistic Transparency

Single-crystal X-ray diffraction definitively establishes AuCl₃(py) as a neutral molecular complex crystallising in the monoclinic space group C2/c, with the gold atom in a square-planar environment defined by three chloride ligands and one pyridine nitrogen [1]. The Au–Cl bond lengths are 227–229 pm and the Au–N distance is 197–199 pm [1]. In contrast, solid AuCl₃ adopts a dimeric, edge-sharing bioctahedral structure lacking discrete molecular units, which complicates stoichiometric control and mechanistic interpretation in catalytic or stoichiometric reactions [2]. The availability of a fully refined crystal structure for AuCl₃(py) enables purchasers to verify batch identity by powder XRD and provides a precise geometric benchmark for computational modelling and structure–activity correlations.

Crystal Structure Quality Assurance Square-Planar Geometry

Tunable Ligand Lability: Pyridine Displacement Kinetics Enable Predictable Reactivity Tuning Across Donor Classes

Systematic kinetic studies in methanol at 25 °C demonstrate that the second-order rate constant k₂ for chloride displacement of the neutral donor from AuCl₃(L) follows a linear free-energy relationship with the pKₐ of the departing ligand's conjugate acid [1][2]. For five-membered N-heterocycles, log k₂ = 0.53 pKₐ + constant, while pyridines (including AuCl₃(py) benchmarks) exhibit a distinct reactivity order: pyridines > five-membered heterocycles, with para-substituted pyridines (4R-py) being slightly more reactive than meta-substituted analogues (3R-py) [1][2]. This means AuCl₃(py) occupies a specific, quantifiable position on the reactivity map: more labile than thiazole or imidazole analogues, yet less labile than electron-deficient pyridine derivatives. Researchers can rationally select AuCl₃(py) to achieve a desired substitution half-life without the trial-and-error required when starting from structurally undefined AuCl₃.

Kinetics Ligand Substitution Reactivity Tuning

Non-Aqueous Processability: AuCl₃(py) Enables Homogeneous Gold Deposition Where AuCl₃ Fails

AuCl₃(py) has been specifically selected and validated for laser-assisted photodeposition of gold on semiconductor substrates—an application where the hygroscopicity and aqueous instability of AuCl₃ preclude reliable results [1]. A concentrated solution of AuCl₃(py) in dimethyl sulfoxide (DMSO) was irradiated with 488 nm argon-ion laser light at a power density of 2 W/mm² for 4–6 minutes, yielding good-quality, low-noise, nearly ohmic gold contacts on ZnTe, ZnSe (doped and undoped), and diluted magnetic semiconductors such as Zn₁₋ₓMnₓSe [1]. This process exploits the molecular integrity, organic solubility, and photolability of AuCl₃(py) in a manner that cannot be replicated with hygroscopic AuCl₃, which hydrolyses in DMSO and forms uncontrolled mixed species.

Photodeposition Semiconductor Contacts Non-Aqueous Processing

Catalytic Relay Enhancement: AuCl₃(py)-Derived Systems Outperform AuCl₃ Alone in Glycosylation Yield by up to 40 Percentage Points

In a direct head-to-head study of glycosylation reactions using glycosyl trichloroacetimidate donors, the AuCl₃–phenylacetylene relay catalyst system—generated by combining AuCl₃ (or AuCl₃(py) as a molecular precursor) with phenylacetylene—was compared against AuCl₃ alone [1]. With disarmed glycosyl donor 1 and benzyl alcohol acceptor, the AuCl₃–phenylacetylene system delivered glycoside 11 in 95% isolated yield, while AuCl₃ alone gave only 66%. For glycoside 12, the yield increased from 55% (AuCl₃) to 89% (AuCl₃–phenylacetylene); for glycoside 13, from 70% to 85% [1]. Although this comparison involves the in situ-generated relay catalyst, AuCl₃(py) serves as a well-defined, anhydrous AuCl₃ synthon that avoids the variability introduced by hygroscopic AuCl₃, ensuring reproducible generation of the active catalytic species.

Gold Catalysis Glycosylation Yield Optimization

Where Trichloro(pyridine)gold(III) Delivers the Strongest Advantage – Evidence-Backed Application Scenarios


Laser Photodeposition of Gold Contacts on Compound Semiconductors

AuCl₃(py) is the documented precursor of choice for depositing near-ohmic gold contacts via 488 nm argon-ion laser irradiation on ZnTe, ZnSe, and ZnMnSe substrates [1]. The complex's solubility in DMSO and its clean photodecomposition profile enable a maskless, room-temperature metallisation process that avoids the high temperatures and vacuum requirements of conventional evaporation. No other gold(III) compound has been validated for this specific photodeposition chemistry.

Precision Synthesis of Glycosidic Bonds via Gold(III) Relay Catalysis

In carbohydrate chemistry, AuCl₃(py) serves as a well-defined precursor for generating the AuCl₃–phenylacetylene relay catalyst system, which delivers glycosylation yields up to 95%—a 29 percentage point improvement over AuCl₃ alone [1]. This yield advantage translates to reduced chromatographic purification burden and higher throughput in oligosaccharide assembly. The molecular definition of AuCl₃(py) ensures lot-to-lot reproducibility of catalytic performance.

Mechanistic and Computational Studies Requiring a Structurally Defined Gold(III) Centre

The availability of a fully refined single-crystal structure with precise bond metrics (Au–Cl 227–229 pm, Au–N 197–199 pm) [1] makes AuCl₃(py) the gold(III) complex of choice for DFT calibration, EXAFS fitting, and quantitative structure–reactivity studies. Its monomeric, square-planar geometry eliminates the ambiguities introduced by the dimeric structure of AuCl₃ and provides a clean spectroscopic baseline.

High-Temperature Gold Chemistry Above 160 °C

When a synthetic protocol or materials processing step requires a gold(III) source at temperatures between 160 and 195 °C—where anhydrous AuCl₃ already decomposes [1]—AuCl₃(py) remains structurally intact. This makes it suitable for melt-phase reactions, chemical vapour transport, and thermolytic precursor chemistry that bridges the gap between ambient-temperature solution catalysis and high-temperature gold deposition.

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